2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13(24-17-5-3-2-4-6-17)18(23)22-14-7-8-15(22)12-16(11-14)21-10-9-19-20-21/h2-6,9-10,13-16H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJXQIKZLUJKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3C=CN=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry”. This reaction is efficient and provides high yields under mild conditions.
Introduction of the Bicyclic Octane Structure: This step may involve the use of a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic framework.
Attachment of the Phenoxy Group: This can be done through nucleophilic substitution reactions where a phenol derivative reacts with an appropriate leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake. Its triazole ring is known for its bioactivity, making it a valuable tool in biochemical assays.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic properties. The triazole ring is a common motif in many drugs, suggesting that this compound might exhibit pharmacological activity, such as antimicrobial, antifungal, or anticancer effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring could facilitate binding to active sites or allosteric sites on proteins, modulating their activity. The phenoxy group and bicyclic structure might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Variations in the Bicyclo Core and Substituents
The 8-azabicyclo[3.2.1]octane scaffold is versatile, with modifications observed in both substitution patterns and peripheral functional groups:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Triazole Regioisomerism: The target compound’s 1,2,3-triazole (vs.
Aryl Substituents: Phenoxy (target) vs. bromophenyl (BK61965) or methoxyphenyl (BK63156) groups influence logP values: phenoxy (logP ~3.2) vs. bromophenyl (logP ~4.1) .
Functional Group Diversity : Nitriles (izencitinibum) and fluorophenyls (Compound 19) are incorporated for specific target interactions, such as covalent binding or halogen bonding .
Key Observations:
- Triazole Synthesis : CuAAC (Click Chemistry) is a gold standard for 1,2,3-triazole formation due to high regioselectivity and yields (>95% in ) .
- Acylation Methods: Propanoyl groups are typically introduced via acyl chlorides or carbodiimide-mediated couplings (e.g., Compound 12, ) .
- Yield Challenges : Hydrogenation steps (e.g., Compound 19) often result in moderate yields (~50%) due to steric hindrance in the bicyclo system .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The target compound’s logP is estimated at ~3.2 (phenoxy group), compared to BK63156 (logP ~2.8, methoxy) and BK61965 (logP ~4.1, bromo) . Solubility decreases with higher lipophilicity, making bromophenyl derivatives (e.g., BK61965) less favorable for oral bioavailability .
- Metabolic Stability :
- Triazole rings (1,2,3 or 1,2,4) resist oxidative metabolism, enhancing half-life compared to ester-containing analogs (e.g., atropine derivatives in ) .
Biological Activity
2-Phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features:
- A phenoxy group which is known for its role in enhancing biological activity.
- An azabicyclo[3.2.1]octane framework, which is significant for its interaction with biological targets.
- A triazole moiety , which has been associated with various pharmacological effects.
Research indicates that this compound may act through several pathways:
N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition
This compound has shown potential as an inhibitor of NAAA, an enzyme implicated in pain and inflammation pathways. Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic efficacy at inflamed sites .
Antimicrobial Activity
Compounds with similar triazole structures have demonstrated significant antimicrobial properties. The nitrogen atoms in the triazole ring are crucial for binding to the active sites of enzymes involved in microbial metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| NAAA Inhibition | Non-covalent interaction | |
| Antimicrobial Properties | Enzyme binding via triazole nitrogen | |
| Anti-inflammatory Effects | Enhanced PEA activity |
Case Study: NAAA Inhibitors
A study focused on the discovery and structure–activity relationship (SAR) evolution of azabicyclo[3.2.1]octane derivatives highlighted the effectiveness of compounds similar to 2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-y]-propanone in inhibiting NAAA activity. The lead compound identified showed an IC50 value in the low nanomolar range (0.042 μM), indicating potent inhibitory action .
Potential Applications
Given its biological activities, 2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-y]-propanone could find applications in:
- Pain Management : As a novel analgesic through NAAA inhibition.
- Anti-inflammatory Therapies : By enhancing the effects of PEA.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this bicyclic triazole derivative to improve yield and purity?
- Methodological Answer : The synthesis typically involves constructing the 8-azabicyclo[3.2.1]octane scaffold first, followed by triazole ring installation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include temperature control (e.g., 0–5°C for azide coupling) and solvent selection (e.g., DMF for polar intermediates). Post-synthesis purification via HPLC with C18 reverse-phase columns or recrystallization (using ethanol/water mixtures) ensures high purity .
Q. What crystallographic tools are recommended for resolving the compound’s 3D conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement is critical for resolving stereochemical ambiguities in the bicyclic framework . For anisotropic displacement analysis, WinGX and ORTEP provide visualization of thermal ellipsoids and hydrogen-bonding networks . Pre-refinement data processing should use SHELXS to phase initial models .
Q. Which analytical techniques are most effective for assessing purity and stability under varying conditions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) confirm molecular identity. Purity is quantified via HPLC with UV detection at 254 nm (triazole absorbance) . Stability studies under thermal (40–60°C) and hydrolytic (pH 1–13) conditions should employ accelerated degradation protocols with LC-MS monitoring .
Advanced Research Questions
Q. How can computational methods resolve contradictions between crystallographic data and predicted biological target interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (AMBER/GROMACS) can reconcile structural discrepancies. For example, if crystallography shows a planar triazole ring but docking predicts a tilted conformation in enzyme binding, free-energy perturbation (FEP) calculations can assess the thermodynamic feasibility of both states . Cross-validation with mutagenesis studies (e.g., alanine scanning) on target proteins is advised .
Q. What strategies address conflicting reactivity data in triazole derivatization reactions?
- Methodological Answer : Discrepancies in regioselectivity (e.g., 1,4- vs. 1,5-triazole products) may arise from solvent polarity or catalyst loading variations. Systematic screening using design of experiments (DoE) with parameters like Cu(I) concentration (0.1–10 mol%) and solvent dielectric constants (ε = 4–37) can identify optimal conditions . In-situ IR spectroscopy monitors reaction progress to detect intermediate species .
Q. How should environmental fate studies be designed to evaluate this compound’s persistence in ecosystems?
- Phase 1 : Measure logP (octanol-water partitioning) and soil adsorption coefficients (Kd) to predict mobility.
- Phase 2 : Simulate photolysis (UV irradiation) and hydrolysis (pH 7.4 buffer) to quantify degradation half-lives.
- Phase 3 : Use microcosm models (e.g., OECD 308) with LC-MS/MS to track metabolite formation in water-soil systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
